2-Azabicyclo[3.2.1]octan-3-one
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Overview
Description
2-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound that has garnered significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties . This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, forming a bicyclic system . Its structure makes it a valuable scaffold in synthetic organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.2.1]octan-3-one can be achieved through various synthetic routes. One common method involves the reaction of succinic aldehyde with heterocyclic amines and acetonedicarboxylic acid in the presence of sodium hydrogen phosphate . This reaction yields the desired bicyclic compound through a one-step process .
Another approach involves the intramolecular cyclization of a piperidine derivative, which can be achieved through Dieckmann cyclization . This method provides a straightforward route to access the bicyclic architecture of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in drug development and other applications .
Scientific Research Applications
2-Azabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), through a non-covalent mechanism . This inhibition can modulate inflammatory responses and other biological processes .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its substitution pattern and pharmacological properties.
Tropane Alkaloids: These compounds, such as tropinone and cocaine, have a similar bicyclic core but exhibit distinct biological activities.
Uniqueness
2-Azabicyclo[3.2.1]octan-3-one stands out due to its unique combination of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which imparts specific pharmacological properties and synthetic versatility . Its ability to serve as a key intermediate in the synthesis of various bioactive molecules further highlights its importance in scientific research and drug development .
Properties
IUPAC Name |
2-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-1-2-6(3-5)8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPIMQINWWWSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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